

RC-3095 TFA: Application Notes and Protocols for Subcutaneous Injection

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] Gastrin-releasing peptide (GRP) and its receptor are implicated in various physiological and pathophysiological processes, including cell proliferation, gastrointestinal functions, and inflammatory responses.[3][4] Notably, GRPR is often overexpressed in various cancers, such as prostate, breast, and small cell lung carcinoma, making it a promising target for anticancer therapies.[3][5] RC-3095 TFA has demonstrated anti-inflammatory and anti-tumor effects in preclinical studies by blocking the signaling pathways activated by GRP.[2][4] These application notes provide a comprehensive guide for the subcutaneous administration of RC-3095 TFA in preclinical research settings.

Mechanism of Action

RC-3095 TFA competitively binds to GRPR, thereby inhibiting the downstream signaling cascades initiated by the natural ligand, GRP.[3] This antagonism disrupts the autocrine and paracrine loops that promote cell growth in certain tumors.[2][5] In the context of inflammation, **RC-3095 TFA** has been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-1 β (IL-1 β), and Tumor Necrosis Factor-alpha (TNF- α).[4][6] Furthermore, studies have indicated that GRPR antagonism by RC-3095 can lead to a decrease in the expression of epidermal growth factor receptors (EGF-R), suggesting a broader impact on cell signaling pathways.[5]



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of RC-3095.

Table 1: In Vivo Efficacy in Animal Models

Model	Species	Dosing Regimen	Key Findings	Reference
Collagen- Induced Arthritis (CIA)	Mouse (DBA/1J)	0.3 mg/kg or 1 mg/kg, SC, twice daily for 10 days	Significant reduction in arthritis clinical scores and disease severity.	[7]
Antigen-Induced Arthritis (AIA)	Mouse (Balb/c)	1 mg/kg, SC, twice daily for 2 or 10 days	Reduced neutrophil migration, mechanical hypernociception , and proteoglycan loss.	[7]
Small Cell Lung Carcinoma (H- 69) Xenograft	Mouse (Athymic Nude)	10 μ g/animal/day , SC for 5 weeks	~50% decrease in tumor volume.	[5]

Table 2: Pharmacokinetic Parameters (Human Phase I Study)



Parameter	Value	Notes	Reference
Dose Range	8 to 96 μg/kg, SC, once or twice daily	Dose escalation study in patients with advanced solid malignancies.	[8]
Plasma Concentration	>100 ng/mL for ~8 hours	At the highest dose level (96 μg/kg). Considered within therapeutic levels based on animal data.	[8]
Plasma Elimination Half-life	8.6 - 10.9 hours	Data from two patients at the highest dose level.	[8]

Table 3: Effects on Biomarkers

Biomarker	Model/Setting	Treatment	Result	Reference
IL-17, IL-1β, TNF-α	Arthritis Mouse Models	RC-3095	Significant reduction in cytokine concentrations.	[4][7]
GRPR Expression	Arthritis Mouse Models	RC-3095	Diminished expression of GRPR.	[4][7]
EGF-R Levels	SCLC Xenograft Model	RC-3095 (10 μ g/day)	62.3% reduction in EGF-R levels.	[5]
EGF-R mRNA	SCLC Xenograft Model	RC-3095 (10 μ g/day)	31% reduction in EGF-R mRNA levels.	[5]

Experimental Protocols



Reconstitution and Preparation of RC-3095 TFA for Subcutaneous Injection

Materials:

- RC-3095 TFA powder
- Sterile water for injection or sterile normal saline (0.9% sodium chloride)
- Dimethyl sulfoxide (DMSO), if required for hydrophobic peptides[9]
- Sterile, low-protein binding microcentrifuge tubes
- Sterile, disposable syringes and needles (e.g., 27-30 gauge)
- Vortex mixer
- Ultrasonic bath (optional)[6]

Protocol:

- Determine the required concentration: Based on the experimental design and animal model, calculate the desired final concentration of the RC-3095 TFA solution.
- Reconstitution:
 - Aseptically add the appropriate volume of sterile water for injection or sterile normal saline to the vial containing the RC-3095 TFA powder.
 - Gently vortex the vial to facilitate dissolution.
 - For concentrations up to 40 mg/mL in water, an ultrasonic bath may be necessary to achieve complete dissolution.[6]
 - Note: For potentially hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with sterile saline.[9] However, it is crucial to ensure the final DMSO concentration is non-toxic to the animals.



- Dilution: If necessary, perform serial dilutions using sterile normal saline to achieve the final desired concentration for injection.
- Sterilization: For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[6]
- · Storage:
 - Powder: Store at -20°C for up to one year or -80°C for up to two years.
 - Stock Solution: Store in aliquots at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.

Subcutaneous Administration of RC-3095 TFA in a Mouse Model of Collagen-Induced Arthritis (CIA)

Materials:

- Reconstituted RC-3095 TFA solution
- DBA/1J mice (male, 8-10 weeks old)
- Complete Freund's Adjuvant (CFA)
- Type II collagen (chick or bovine)
- 0.1 M acetic acid
- Sterile syringes and needles for immunization and drug administration
- Animal restraints

Protocol:

- Induction of Arthritis:
 - Prepare an emulsion of type II collagen in CFA.



- On day 0, immunize mice intradermally at the base of the tail with 100 μL of the emulsion.
- On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

Monitoring of Arthritis:

- Begin clinical assessment of arthritis around day 24.
- Score paws for signs of inflammation (erythema, swelling) on a scale of 0-4 per paw, for a maximum score of 16 per mouse.

RC-3095 TFA Administration:

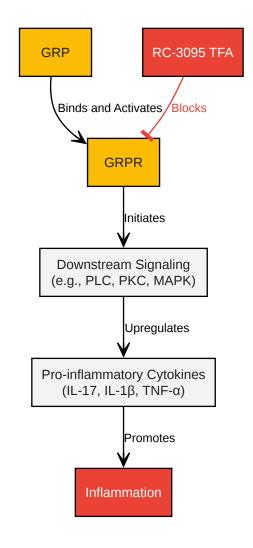
- Upon the onset of clinical signs of arthritis, begin subcutaneous administration of RC-3095
 TFA.
- Inject the appropriate dose (e.g., 0.3 mg/kg or 1 mg/kg) subcutaneously in the scruff of the neck, twice daily.[7]
- The injection volume should be kept low (e.g., 100-200 μL) to minimize local irritation.
- Continue treatment for the duration of the study (e.g., 10 days).

Outcome Measures:

- Continue daily clinical scoring.
- At the end of the study, collect tissues (e.g., paws, serum) for histological analysis,
 cytokine profiling (ELISA), and gene expression analysis.

Visualizations Signaling Pathway of RC-3095 TFA in Inflammation



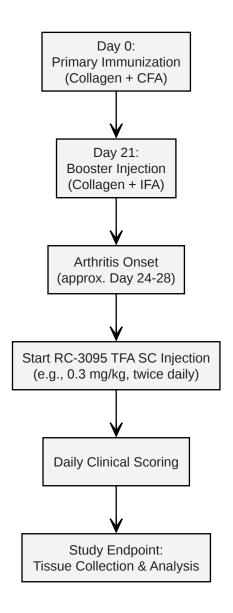


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Caption: Antagonistic action of RC-3095 TFA on the GRPR signaling pathway.

Experimental Workflow for CIA Mouse Model





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Caption: Workflow for evaluating **RC-3095 TFA** in a CIA mouse model.

Safety and Toxicology

Preclinical toxicology studies in animals indicated no detectable organ toxicity, with the primary adverse effect being local irritation at the injection site.[8] In a Phase I clinical trial, the main toxicity observed was local discomfort at the injection site, particularly at higher doses.[8]

Conclusion

Methodological & Application





RC-3095 TFA is a valuable research tool for investigating the role of the GRPR signaling pathway in cancer and inflammatory diseases. The protocols outlined in these application notes provide a framework for conducting in vivo studies using subcutaneous administration. Researchers should optimize dosing and treatment schedules based on the specific experimental model and research objectives. Careful attention to reconstitution and administration techniques is crucial for ensuring reproducible and reliable results.

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